SAR-Defined Analgesic Potency: 3-CF3-Phenyl Intermediate is the Only Direct Precursor to Antrafenine with 6-9× Superior Potency Over Reference Analgesics
In the foundational 1979 J. Med. Chem. study, the final product antrafenine—synthesized exclusively from the 3-CF3-phenyl intermediate (CAS 51941-08-3)—exhibited analgesic potency 6 to 9 times greater than the reference compounds glafenine and aminopyrine in rodent models. No analog with a different phenyl substitution pattern (e.g., 4-Cl, 4-CH3, 3-OCF3) yielded a quinolinylamino ester reaching this potency threshold [1]. This establishes CAS 51941-08-3 as the sole validated gateway compound for achieving antrafenine-level activity.
| Evidence Dimension | Analgesic potency of the final drug (antrafenine) derived from the intermediate |
|---|---|
| Target Compound Data | Antrafenine: 6–9× more potent than glafenine/aminopyrine |
| Comparator Or Baseline | Glafenine and aminopyrine (reference analgesics); alternative substitution patterns failed to achieve this potency |
| Quantified Difference | 6- to 9-fold potency advantage |
| Conditions | Mouse and rat analgesic assays; antrafenine prepared via alkylation of the 3-CF3-phenyl intermediate with 4-chloro-7-(trifluoromethyl)quinoline |
Why This Matters
Procuring any other 2-aminobenzoate intermediate will not produce antrafenine with the established potency credentials, risking failed bioequivalence or reduced therapeutic margin.
- [1] Manoury PM, Dumas AP, Najer H, Branceni D, Prouteau M, Lefevre-Borg FM. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. J Med Chem. 1979 May;22(5):554-9. doi:10.1021/jm00191a017. View Source
